molecular formula C12H14FNO2 B12960897 Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate

Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate

Cat. No.: B12960897
M. Wt: 223.24 g/mol
InChI Key: ZXVCRMOSHJSLAP-LLVKDONJSA-N
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Description

Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate is a chemical compound that features a pyrrolidine ring, a fluorine atom, and a benzoate ester group

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and fluorine atom contribute to the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-4-fluoro-2-(pyrrolidin-2-yl)benzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)9-5-4-8(13)7-10(9)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3/t11-/m1/s1

InChI Key

ZXVCRMOSHJSLAP-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C2CCCN2

Origin of Product

United States

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